N-Ethyl-3-methyl-N-phenylaniline
Description
N-Ethyl-3-methyl-N-phenylaniline is a tertiary aromatic amine characterized by a phenyl group attached to a nitrogen atom substituted with an ethyl and a 3-methyl group. Such compounds are often utilized in organic synthesis, polymer chemistry, and materials science due to their electron-donating properties and structural versatility.
Properties
CAS No. |
92115-24-7 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-3-16(14-9-5-4-6-10-14)15-11-7-8-13(2)12-15/h4-12H,3H2,1-2H3 |
InChI Key |
LZTWTWLOTFONTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of N-ethyl-N-methylaniline with phenyl halides under basic conditions can yield this compound. Another method involves the reduction of nitroarenes followed by alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using catalysts to enhance the reaction rate and yield. The use of palladium-catalyzed amination is also common in industrial settings due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or alkylated products .
Scientific Research Applications
N-Ethyl-3-methyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-3-methyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring, making it more reactive. This reactivity allows the compound to participate in various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share partial structural motifs with N-Ethyl-3-methyl-N-phenylaniline, enabling a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects: 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) features a rigid phthalimide ring system, enhancing thermal stability for polymer applications. L-Phenylalanine, N-methyl-, ethyl ester (CAS 2812-24-0, ) shares ethyl and phenyl groups but includes an ester and α-amino acid backbone, making it more polar and biologically relevant than the target compound.
Functional Group Diversity :
- Phenyllactic acid () replaces the amine group with hydroxyl and carboxylic acid moieties, drastically altering solubility (hydrophilic vs. hydrophobic) and reactivity (acid-base behavior vs. amine nucleophilicity).
Synthetic Utility: The chloro substituent in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic substitution reactions in polymer synthesis , whereas this compound’s ethyl and methyl groups may sterically hinder similar reactions but enhance solubility in non-polar media.
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